Urea, (3-pyridinylmethyl)-
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pyridin-3-ylmethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c8-7(11)10-5-6-2-1-3-9-4-6/h1-4H,5H2,(H3,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWHUPFOHNXWYSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1067960 | |
| Record name | Urea, (3-pyridinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1067960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36226-32-1 | |
| Record name | 1-(3-Pyridylmethyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36226-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, N-(3-pyridinylmethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036226321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, N-(3-pyridinylmethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Urea, (3-pyridinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1067960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-pyridylmethyl)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.102 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Urea, 3 Pyridinylmethyl and Its Analogues
Established Synthetic Pathways
Traditional methods for urea (B33335) synthesis have been widely applied and optimized over the years. These pathways often involve the reaction of amines with various carbonyl-containing reagents.
Reaction of 3-pyridinemethanamine with Urea or Isocyanic Acid
A direct approach to synthesizing pyridinylmethyl ureas involves the reaction of a pyridine-containing amine with either urea or isocyanic acid. For instance, the synthesis of N,N'-Bis(3-pyridinylmethyl)urea can be accomplished by reacting 3-pyridinylmethylamine with urea. ontosight.ai This method represents a straightforward route to symmetrically substituted ureas.
Isocyanic acid (HNCO) can also react with amines in a process known as carbamylation to form ureas. wikipedia.org This reaction involves the nucleophilic attack of the amine on the carbonyl carbon of isocyanic acid. wikipedia.org While specific examples detailing the reaction of 3-pyridinemethanamine with isocyanic acid are not prevalent in the reviewed literature, this remains a theoretically viable pathway for the synthesis of (3-pyridinylmethyl)urea.
Reaction of Amines with Isocyanates or Isothiocyanates
The reaction between an amine and an isocyanate is a common and highly efficient method for the synthesis of unsymmetrical ureas. nih.gov This reaction proceeds via nucleophilic addition of the amine to the electrophilic carbonyl carbon of the isocyanate. nih.gov
A specific example is the synthesis of 1-(3-pyridylmethyl)-3-(4-nitrophenyl)urea. In this preparation, 3-(aminomethyl)pyridine (B1677787) is added dropwise to a solution of p-nitrophenyl isocyanate in toluene (B28343) at room temperature. The reaction is exothermic, with the temperature rising to 40°C, and results in a thick suspension. After stirring overnight, the product is isolated by vacuum filtration, washed, and dried, affording a high yield of the desired urea derivative. prepchem.com
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield | Reference |
| p-Nitrophenyl isocyanate | 3-(Aminomethyl)pyridine | Toluene | Room temperature, stirred overnight | 1-(3-pyridylmethyl)-3-(4-nitrophenyl)urea | 98% | prepchem.com |
| Methyl N-(4-nitrophenyl) carbamate | 3-Aminomethyl-pyridine | Xylene | Boiling under reflux, 4 hours | N-(4-nitrophenyl)-N'-(3-pyridyl-methyl)-urea | 80.3% | google.com |
| Methyl N-(4-nitrophenyl) carbamate | 3-Aminomethyl-pyridine | Toluene | Boiling, 4 hours | N-(4-nitrophenyl)-N'-(3-pyridylmethyl)-urea | 85.1% | google.com |
Cyclocondensation Reactions
Cyclocondensation reactions, particularly multicomponent reactions, provide an efficient means to synthesize complex heterocyclic structures containing a urea moiety. The Biginelli reaction, first reported in 1891, is a prime example, involving the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester, and urea to form 3,4-dihydropyrimidin-2(1H)-ones. wikipedia.orgorganic-chemistry.org
This reaction can be adapted to produce analogues of pyridinylmethyl ureas by utilizing a pyridine-based aldehyde. The mechanism typically begins with the condensation of the aldehyde and urea to form an iminium intermediate. This is followed by the nucleophilic addition of the β-ketoester enol and subsequent cyclization and dehydration to yield the final dihydropyrimidinone product. organic-chemistry.org Various catalysts, including Brønsted and Lewis acids, can be employed to facilitate this reaction. wikipedia.org While a direct synthesis of Urea, (3-pyridinylmethyl)- itself via this method is not described, the use of pyridinecarboxaldehydes offers a pathway to a diverse range of related heterocyclic ureas. researchgate.net
Chlorosulfonyl Isocyanate and In Situ Hydrolysis Method
Chlorosulfonyl isocyanate (CSI, ClSO₂NCO) is a highly reactive reagent used for the synthesis of ureas from amines. tcichemicals.comwikipedia.org The isocyanate portion of CSI is more reactive than the chlorosulfonyl group, allowing for selective reactions. tcichemicals.com The synthesis of primary heteroaryl ureas can be achieved by reacting the corresponding amine with CSI, followed by in situ hydrolysis of the resulting N-sulfonylurea intermediate. This method is noted for its high efficiency and the production of ureas in high yield and purity under reliable reaction conditions.
The reaction involves the initial formation of a sulfonyl urea, which is then hydrolyzed to remove the sulfonyl group, yielding the desired urea. wikipedia.org This approach is particularly useful for synthesizing mono-substituted ureas.
Catalytic Approaches in Urea Synthesis
Modern synthetic chemistry increasingly focuses on the development of catalytic methods to improve efficiency, atom economy, and environmental compatibility.
Ruthenium-Catalyzed Urea Synthesis by N-H Activation of Amines
Ruthenium complexes have emerged as effective catalysts for the synthesis of ureas from amines, utilizing carbon monoxide surrogates like N,N-dimethylformamide (DMF) or methanol (B129727). nih.govacs.org These methods avoid the direct use of toxic carbon monoxide gas.
One such protocol involves the activation of the N-H bond of amines by a ruthenium pincer complex. This is followed by the catalytic formyl C-H activation of DMF, which serves as the in situ source of carbon monoxide. The subsequent insertion of CO and reaction with another amine molecule leads to the formation of the urea derivative with the liberation of hydrogen gas. nih.govresearchgate.net This catalytic system allows for the synthesis of both symmetrical and unsymmetrical ureas. nih.gov
Another approach utilizes methanol as a C1 source. acs.orgresearchgate.net A commercially available ruthenium pincer complex catalyzes the reaction between an amine and methanol to produce the corresponding urea, with hydrogen as the only byproduct. google.comacs.org This reaction is highly atom-economical and does not require additives like bases or oxidants. acs.org Notably, amines containing pyridine (B92270) functional groups, such as 2-pyridinemethanamine, are tolerated under these reaction conditions, allowing for the synthesis of various symmetrical and unsymmetrical urea derivatives in good to excellent yields. acs.org
| Catalyst | Amine 1 | Amine 2 / C1 Source | Solvent | Conditions | Product | Yield | Reference |
| Ruthenium Pincer Complex | Various Amines | DMF | - | - | Urea Derivatives | - | nih.govresearchgate.net |
| RuCl₂(PPh₃)₃ | Formanilide | Aniline | Mesitylene | Reflux, 12 h | N,N'-Diphenylurea | 92% | epa.govpsu.edu |
| Ruthenium PNP Complex | Benzylamine | Methanol | Toluene | 140°C, 24 h | 1,3-Dibenzylurea | 91% | acs.org |
| Ruthenium PNP Complex | Benzylamine | n-Hexylamine (from formamide) | Toluene | 120°C, 16 h | 1-Benzyl-3-hexylurea | 79% | acs.org |
Catalytic Carbonylation of Amines with Carbon Monoxide or Carbon Dioxide
The catalytic carbonylation of amines represents a significant advancement over traditional methods that often employ hazardous reagents like phosgene (B1210022). oup.com This approach utilizes carbon monoxide (CO) or, more recently, carbon dioxide (CO2) as a C1 source in the presence of a metal catalyst to construct the urea backbone. ufl.edumdpi.com
Carbonylation with Carbon Monoxide (CO):
Transition-metal-catalyzed oxidative carbonylation of amines with CO is a prominent method for urea synthesis. oup.com Palladium-based catalysts have been extensively studied for this transformation. A general and efficient method involves the direct palladium-catalyzed oxidative carbonylation of primary amines. acs.org This reaction is typically carried out using a catalytic system of palladium(II) iodide (PdI2) with an excess of potassium iodide (KI) at 90–100 °C in a solvent like 1,2-dimethoxyethane (B42094) (DME). acs.org The reaction proceeds under a pressure of 20 atm, with a 4:1 mixture of CO and air. acs.org The proposed mechanism involves the formation of a carbamoylpalladium species as a key intermediate. ufl.edu The reoxidation of the palladium catalyst is a crucial step, often facilitated by an oxidant like air or oxygen. ufl.edu
Other catalytic systems, such as those based on tungsten hexacarbonyl (W(CO)6), also provide an alternative to phosgene for converting amines to ureas. ufl.edu For the synthesis of unsymmetrical ureas, which is challenging due to the competing formation of symmetrical products, a bimetallic cobalt/copper catalytic system has been developed. oup.com This system demonstrates synchronous recognition of different amines, allowing for the selective cross-carbonylative coupling to exclusively form unsymmetrical ureas. oup.com
Carbonylation with Carbon Dioxide (CO2):
The use of carbon dioxide as a C1 source is an attractive, greener alternative to CO. One-pot synthesis of N,N′-dialkylureas has been achieved through the catalytic carbonylation of aliphatic primary amines with CO2. mdpi.com A notable heterogeneous catalyst for this process is Yttria-stabilized zirconia (YSZ-8), a mixed oxide of Y0.08Zr0.92O1.96. mdpi.com This reaction is typically performed at 160 °C in N-methyl-2-pyrrolidone (NMP) with a CO2 pressure of 3.0 MPa. A dehydrating agent, such as 4A zeolite, is often necessary to drive the reaction toward the urea product. mdpi.com While promising, this method requires high temperatures and pressures. mdpi.com
| Carbonyl Source | Catalytic System | Key Reaction Conditions | Amine Substrate Type | Reference |
|---|---|---|---|---|
| CO / Air | PdI2 / KI | 90–100 °C, 20 atm, DME solvent | Primary amines | acs.org |
| CO / Air | Co(salen) / CuBr2 | Optimized for selective cross-coupling | Primary and secondary amines for unsymmetrical ureas | oup.com |
| CO | W(CO)6 | Alternative to phosgene derivatives | Primary amines | ufl.edu |
| CO2 | Y0.08Zr0.92O1.96 (YSZ-8) | 160 °C, 3.0 MPa, NMP solvent, 4A zeolite | Aliphatic primary amines | mdpi.com |
Process Research and Development for Scalable Synthesis
The transition from laboratory-scale synthesis to large-scale industrial production requires significant process research and development. This involves optimizing reaction conditions, ensuring safety, and developing economically viable procedures. For Urea, (3-pyridinylmethyl)- and its analogues, scalability is crucial for potential applications.
A documented example of a scaled-up synthesis is that of 1-(3-pyridylmethyl)-3-(4-nitrophenyl)urea, an analogue of the target compound. prepchem.com The process begins with a solution of 415 g of crude p-nitrophenyl isocyanate in 4.5 liters of toluene. prepchem.com After filtration to remove impurities, 250 g (2.32 mol) of 3-(aminomethyl)pyridine is added dropwise to the solution of purified isocyanate under a nitrogen atmosphere. prepchem.com The reaction is exothermic, with the temperature rising to 40°C. prepchem.com The resulting suspension is stirred overnight, and the product is isolated by vacuum filtration, washed with hexane (B92381), and dried in a vacuum oven at 60°C to yield 610.7 g of the final product (98% yield). prepchem.com
Challenges in scalable synthesis often arise from specific reaction steps. For instance, in the synthesis of related bipyridine structures, the oxidation of a methyl group on the pyridine ring to a carboxylic acid proved difficult to scale up using methods like potassium permanganate. mdpi.com Researchers had to investigate alternative methods, such as using selenium dioxide, to find a route feasible for large-scale production. mdpi.com Such process optimization is critical for ensuring that the synthesis is not only high-yielding but also practical and safe on a larger scale.
| Parameter | Details |
|---|---|
| Reactant 1 | p-Nitrophenyl isocyanate (380 g, 2.32 mol, purified) |
| Reactant 2 | 3-(Aminomethyl)pyridine (250 g, 2.32 mol) |
| Solvent | Toluene (4.5 L) |
| Reaction Conditions | Room temperature start, exotherm to 40°C, stirred overnight under N2 |
| Work-up | Vacuum filtration, hexane wash, vacuum drying at 60°C |
| Product Yield | 610.7 g (98%) |
Purification and Characterization Techniques in Synthetic Studies
Following synthesis, rigorous purification and characterization are essential to confirm the identity and purity of the target compound. For Urea, (3-pyridinylmethyl)- and its analogues, standard organic chemistry techniques are employed.
Purification:
Recrystallization is a common method for purifying solid urea derivatives. The choice of solvent is critical for obtaining high-purity crystals. For instance, N-(4-nitrophenyl)-N'-(3-pyridylmethyl)-urea is purified by washing the crystalline product with hot xylene and then acetone. prepchem.com The analogue 1-(3-pyridylmethyl)-3-(4-nitrophenyl)urea can be further purified by recrystallization from 2-methoxyethanol, which raises its melting point. prepchem.com
Column chromatography is another powerful purification technique, particularly for separating the desired product from unreacted starting materials or byproducts. Silica gel is a common stationary phase, with eluent systems typically consisting of mixtures like ethyl acetate/hexanes or dichloromethane/methanol gradients.
Characterization:
Once purified, the compound's structure and purity are confirmed using various analytical methods.
Melting Point Analysis: A sharp melting point range is a good indicator of purity. For example, N-(4-nitrophenyl)-N'-(3-pyridylmethyl)-urea has a reported melting point of 223–225 °C, and its analogue, 1-(3-pyridylmethyl)-3-(4-nitrophenyl)urea, melts with decomposition at the same range after recrystallization. prepchem.comprepchem.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to elucidate the molecular structure by identifying the chemical environment of hydrogen and carbon atoms.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, which helps in confirming its elemental composition. nih.gov
Infrared (IR) Spectroscopy: FTIR spectroscopy is useful for identifying characteristic functional groups. Ureas typically show a strong C=O stretching vibration (amide I band) around 1630-1650 cm⁻¹ and N-H bending vibrations. nih.gov
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides definitive proof of the structure, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in space. nih.gov
| Compound Name | Technique | Observed Data | Reference |
|---|---|---|---|
| N-(4-nitrophenyl)-N'-(3-pyridylmethyl)-urea | Melting Point | 223-225 °C | prepchem.com |
| 1-(3-pyridylmethyl)-3-(4-nitrophenyl)urea | Melting Point | 220-221.5 °C (crude), 223-225 °C (recrystallized) | prepchem.com |
| [Cu(U1)2Cl]+[Cl]- (where U1 is a pyridyl urea ligand) | FTIR (KBr, cm-1) | 1631 (ν C=O, amide I), 1594 (Pyridine C2N), 1518 (νa CN2, amide III) | nih.gov |
| [Cu(U1)2Cl]+[Cl]- | HRMS (ESI), m/z | [M–Cl]+ calcd for C16H22CuClN6O2: 428.0783; found: 428.0765 | nih.gov |
Advanced Research on Structure Activity Relationships Sar
Exploration of Substituent Effects on Biological Activity
The biological profile of (3-pyridinylmethyl)urea derivatives can be significantly altered by introducing various substituents onto the core structure. Researchers have systematically investigated these effects to optimize interactions with biological targets.
The introduction and modification of aromatic and heterocyclic rings are key strategies in modulating the activity of (3-pyridinylmethyl)urea compounds. The nature of these rings influences properties such as binding affinity, selectivity, and pharmacokinetics. researchgate.netnih.gov
For instance, a series of 2,4-diarylaminopyrimidine derivatives featuring the N-(3-pyridinylmethyl)urea moiety were synthesized as potential anaplastic lymphoma kinase (ALK) inhibitors. nih.gov Within this series, the substitution on the phenyl ring attached to the urea (B33335) was critical. A compound bearing a 3-methoxy-4-morpholinophenyl substituent (Compound 5m) demonstrated significant inhibitory activity against ALK-positive cancer cell lines, with an IC₅₀ value comparable to the control drug LDK378. nih.gov Molecular docking simulations suggested that the N-(3-pyridinylmethyl)urea portion plays a crucial role in the binding mode. nih.gov
In other studies, replacing the isopropyl group in a related series with a 4-chlorophenyl ring led to a compound with cytokinin-like activity in plants, demonstrating how a simple aromatic substitution can completely change the biological application. Furthermore, the introduction of a thiophene (B33073) ring, as seen in 1-Phenyl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea, is noted to enhance electronic properties and biological interactions. Research on stearoyl-CoA desaturase 1 (SCD1) inhibitors highlighted that replacing a pyrazole (B372694) ring with a phenyl or pyridine (B92270) ring could improve inhibitory activity. nih.gov This underscores the principle that five- and six-membered heteroaromatic rings are vital structural components in drug design, often mimicking biologically active molecules to target various pathways. researchgate.netnih.gov
| Base Compound Structure | Substituent Ring | Observed Biological Effect | Reference |
|---|---|---|---|
| 2,4-diarylaminopyrimidine-N-(3-pyridinylmethyl)urea | 3-methoxy-4-morpholinophenyl | Potent ALK inhibitor (IC₅₀ ≈ 10 nM) | nih.gov |
| 1-(pyridin-2-ylmethyl)urea derivative | 4-Chlorophenyl | Cytokinin-like activity in plants | |
| 1-Phenyl-3-(pyridin-3-yl-methyl)urea derivative | Thiophen-2-yl (on pyridine) | Enhanced electronic properties and biological interactions | |
| SCD1 Inhibitor Core | Phenyl or Pyridine (replacing Pyrazole) | Improved inhibitory activity | nih.gov |
Electron-withdrawing and electron-donating groups, such as trifluoromethyl (CF₃) and methoxy (B1213986) (OCH₃), have profound effects on the SAR of (3-pyridinylmethyl)urea derivatives. The trifluoromethyl group is particularly significant in medicinal chemistry for its ability to increase lipophilicity and metabolic stability. ontosight.aimdpi.com
In the development of PI3K/mTOR inhibitors, the introduction of a trifluoromethyl group at the C4-position of the pyridine ring was found to significantly boost cellular potency and enzymatic targeting. acs.org For example, N-(3-pyridinylmethyl)-N'-[3-(trifluoromethyl)phenyl]urea has been studied for its potential biological activities, where the CF₃ group is expected to influence lipophilicity and target interaction. ontosight.ai Similarly, a 4-chloro-3-trifluoromethylphenyl urea derivative was identified as a potent inhibitor of BRAFV600E and C-Raf kinases. nih.gov
The methoxy group, an electron-donating substituent, also plays a crucial role. In the previously mentioned ALK inhibitors, a 3-methoxy-4-morpholinophenyl substituent resulted in one of the most potent analogs. nih.gov In a different series of SCD1 inhibitors, compounds with electron-donating groups like methoxy on a phenyl ring showed better activity than those with electron-withdrawing groups like carboxylic acid. nih.gov
| Compound Series | Substituent | Position | Observed Effect on Activity | Reference |
|---|---|---|---|---|
| PI3K/mTOR Inhibitors | -CF₃ | Pyridine C4-position | Significantly increased cellular potency | acs.org |
| Kinase Inhibitors | -CF₃ and -Cl | 3- and 4-positions on phenyl | Potent inhibition of BRAFV600E and C-Raf | nih.gov |
| ALK Inhibitors | -OCH₃ | 3-position on phenyl | Contributed to high potency of analog 5m | nih.gov |
| SCD1 Inhibitors | -OCH₃ | Phenyl ring | Better activity than carboxylic acid group | nih.gov |
Halogen and nitro groups are classic substituents used to modulate the electronic properties and activity of drug candidates. The chloro group, being electron-withdrawing, can alter binding interactions and metabolic pathways. For example, 1-(4-Chlorophenyl)-3-(pyridin-2-ylmethyl)urea was identified as a cytokinin analog, showing its utility in agricultural science. The 6-chloro-3-pyridinylmethyl moiety is a common feature in neonicotinoid insecticides, where it plays a role in the compound's metabolic fate. researchgate.net
The nitro group, a strong electron-withdrawing group, also significantly impacts biological function. N-(4-nitrophenyl)-N'-(3-pyridylmethyl)urea, known as pyrinuron, has been utilized as a rodenticidal agent. google.com In another example, 1-Isopropyl-3-(5-nitrothiazol-2-yl)urea has been investigated for potential antimicrobial or agrochemical uses, deriving its properties from the nitrothiazole moiety.
Conformational Analysis and Flexibility
The three-dimensional conformation of (3-pyridinylmethyl)urea derivatives is a key determinant of their biological activity, as it dictates how the molecule fits into the binding site of a target protein. The urea functionality itself has a degree of conformational restriction due to resonance, but the bonds to the substituent groups allow for flexibility. nih.gov
N,N'-substituted ureas can exist in different conformations, typically described as trans-trans, cis-trans, or cis-cis, referring to the orientation around the C-N bonds of the urea. nih.govresearchgate.net For many diaryl ureas, the trans-trans conformation is generally the most stable. nih.gov However, the substitution pattern can shift this preference. Computational modeling of 1-isopropyl-3-(pyridin-2-ylmethyl)urea (B2361701) predicts a conformation where the pyridine ring forms an angle of 60–75° with the plane of the urea group to minimize steric hindrance.
In some cases, intramolecular hydrogen bonds can stabilize otherwise less favorable conformations. For example, an unusual cis-trans conformation has been observed, stabilized by a hydrogen bond between a urea N-H and the nitrogen atom of a pyridyl spacer. researchgate.net The flexibility of the molecule, influenced by its substituents, is crucial for its ability to adapt its shape to bind effectively to a biological target.
Computational Chemistry in SAR Studies
Computational chemistry provides powerful tools for understanding and predicting the properties of molecules like Urea, (3-pyridinylmethyl)-, aiding in the rational design of new derivatives.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely applied in SAR studies to calculate optimized molecular geometries, electronic properties, and interaction energies. psu.edumdpi.com
For instance, DFT calculations at the B3LYP/6-31G* level have been used to determine the electrostatic surface potential (ESP) charges of N,N'-bis(3-pyridyl)urea. acs.org This information helps to understand how the molecule will interact with its environment and potential binding partners through forces like hydrogen bonding. DFT methods are also employed to refine the geometries and energetics of different molecular conformations, providing insight into their relative stabilities. researchgate.net By calculating properties such as ionization potentials and electron affinities, DFT can help explain the efficiency of related molecules in applications like organic light-emitting diodes (OLEDs), demonstrating the versatility of this computational approach. researchgate.net
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations serve as powerful computational tools to predict and analyze the interactions between a ligand and a biological target at the molecular level. For "Urea, (3-pyridinylmethyl)-" and its derivatives, these in silico methods have been instrumental in elucidating their binding modes, identifying key interacting residues, and rationalizing their structure-activity relationships (SAR) for various therapeutic targets.
Research into derivatives of "Urea, (3-pyridinylmethyl)-" has demonstrated the significance of this moiety in establishing crucial interactions within the binding sites of proteins. A notable example is in the development of novel inhibitors for anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase implicated in certain types of cancer. nih.gov In a study focused on 2,4-diarylaminopyrimidine derivatives, the incorporation of an N-(3-pyridinylmethyl)urea group was found to be a key structural feature for potent ALK inhibition. nih.gov
Molecular docking simulations of the most promising compound from this series, designated as 5m, into the ATP-binding site of ALK revealed the critical role of the (3-pyridinylmethyl)urea fragment in anchoring the inhibitor. The urea portion of the molecule is predicted to form essential hydrogen bonds with the backbone of residues within the hinge region of the kinase domain, a common interaction pattern for many kinase inhibitors. Specifically, the simulation proposed that the urea NH groups can act as hydrogen bond donors to the carbonyl oxygen of surrounding amino acids, while the carbonyl oxygen of the urea can act as a hydrogen bond acceptor. nih.gov
The pyridinylmethyl group, on the other hand, extends into a different region of the binding pocket, where it can engage in various non-covalent interactions. The nitrogen atom of the pyridine ring, for instance, can form hydrogen bonds or electrostatic interactions with nearby residues or water molecules, further stabilizing the ligand-protein complex. The aromatic character of the pyridine ring also allows for potential π-π stacking or hydrophobic interactions with aromatic amino acid side chains in the binding site. nih.gov The docking study of compound 5m highlighted that the N-(3-pyridinylmethyl)urea moiety was pivotal for its binding affinity and subsequent biological activity. nih.gov
The table below summarizes the key predicted interactions for a derivative containing the (3-pyridinylmethyl)urea moiety within the ALK binding site.
| Interacting Residue (ALK) | Type of Interaction | Moiety Involved |
| Hinge Region Amino Acids | Hydrogen Bonding | Urea group |
| Various Pocket Residues | Hydrogen Bonding / Electrostatic | Pyridine Nitrogen |
| Aromatic Residues | π-π Stacking / Hydrophobic | Pyridine Ring |
Furthermore, the versatility of the (3-pyridinylmethyl)urea scaffold is evident in research targeting other enzymes. For instance, a thiourea (B124793) analog, N,N′-Bis(3-pyridinylmethyl)thiourea, was rationally designed and evaluated as a urease inhibitor. rsc.org Docking simulations of this compound into the active site of urease from Proteus mirabilis indicated that the pyridinylmethyl groups play a significant role in occupying the binding pocket and interacting with key residues. rsc.org Although this is a thiourea derivative, the spatial arrangement and interaction potential of the pyridinylmethyl groups provide valuable insights into how the "Urea, (3-pyridinylmethyl)-" core can be adapted to fit different protein active sites.
Investigations into Biological Activities and Pharmacological Relevance
General Biological Activities of Urea (B33335) Derivatives
Urea derivatives have been extensively studied and have demonstrated a broad spectrum of biological effects, including antimicrobial, antiviral, and anticancer properties. The versatility of the urea scaffold allows for structural modifications that can modulate the potency, selectivity, and pharmacokinetic properties of these compounds.
Urea derivatives have emerged as a promising class of antimicrobial agents. Research has shown that these compounds can exhibit activity against a range of microbial pathogens, including both bacteria and fungi. The antimicrobial potential of urea derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms.
A variety of urea derivatives have been synthesized and evaluated for their in vitro antimicrobial activity against several bacterial and fungal strains. For instance, studies have demonstrated that certain aryl urea derivatives show inhibitory effects against strains such as Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus, as well as the fungal species Candida albicans and Cryptococcus neoformans mdpi.comnih.gov. The mechanism of action for some of these compounds is thought to involve the inhibition of biofilm formation, a key virulence factor in many pathogenic bacteria nih.govmdpi.com. For example, 1,3-di-m-tolyl-urea has been shown to inhibit and disrupt multispecies oral biofilms without being bactericidal mdpi.com.
Substituted tetrahydrothieno[2,3-c]pyridin-2-yl)urea derivatives have also been synthesized and have exhibited significant antibacterial and antifungal activities jocpr.comjocpr.com. The antimicrobial efficacy of urea derivatives can be influenced by the nature of the substituents on the urea backbone mdpi.comnih.gov.
The structural features of urea derivatives make them attractive candidates for the development of antiviral drugs. The urea moiety can participate in key hydrogen bonding interactions with viral enzymes and proteins, leading to the inhibition of viral replication.
Several classes of urea derivatives have been investigated for their antiviral potential against a variety of viruses. For example, certain heterocyclic compounds containing a pyridine (B92270) moiety have been evaluated for their antiviral activities nih.gov. While specific data on the antiviral activity of "Urea, (3-pyridinylmethyl)-" is limited, the broader class of pyridine-containing heterocycles has shown promise in antiviral research nih.gov. Studies on other urea derivatives have reported activity against viruses such as the Coxsackievirus B3 (CVB3), although the potency can vary significantly depending on the specific chemical structure nih.gov. Additionally, C5-substituted-uridine derivatives incorporating a urea linkage have been synthesized and screened for activity against a panel of RNA viruses, though the tested compounds did not show significant promise mdpi.com.
Urea derivatives represent a well-established and important class of anticancer agents. Several clinically approved drugs and numerous investigational compounds feature a urea scaffold. Their anticancer effects are often mediated through the inhibition of key signaling pathways involved in tumor growth, proliferation, and angiogenesis.
Many pyridine-urea derivatives have been synthesized and evaluated for their in vitro anticancer activity against various cancer cell lines, including breast, colon, and lung cancer . These compounds have been shown to induce apoptosis and disrupt the cell cycle in cancer cells. For example, novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas have demonstrated potent anticancer activity comparable to the standard drug Doxorubicin mdpi.com.
A significant mechanism of action for many anticancer urea derivatives is the inhibition of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.
Specific Biological Activities of Urea, (3-pyridinylmethyl)- and its Analogues
While extensive research has been conducted on the broader class of urea derivatives, studies on the specific biological activities of "Urea, (3-pyridinylmethyl)-" are more limited. However, research on its structural analogues provides valuable insights into its potential pharmacological relevance.
The ability of urea derivatives to inhibit various enzymes is a cornerstone of their therapeutic potential. The pyridine-urea scaffold, in particular, has been a focus of research for developing potent and selective enzyme inhibitors.
Kinase Inhibition:
Several studies have highlighted the potential of pyridine-urea derivatives as inhibitors of various kinases involved in cancer progression.
VEGFR-2 Inhibition: A series of pyridine-ureas were synthesized and evaluated for their in vitro inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Some of these compounds exhibited inhibitory activity in the micromolar range mdpi.com.
Bcr-Abl Inhibition: Pyridin-3-yl pyrimidines, which can be considered analogues of pyridinylmethyl ureas, have been synthesized and shown to exhibit potent inhibitory activity against the Bcr-Abl fusion protein, a key target in chronic myeloid leukemia jocpr.comnih.gov.
ASK1 Inhibition: Novel pyridin-2-yl urea derivatives have been developed as potent inhibitors of Apoptosis signal-regulating kinase 1 (ASK1), a potential therapeutic target for various diseases. Some of these inhibitors demonstrated IC50 values in the nanomolar range mdpi.com.
Aurora Kinase Inhibition: The pyrazol-4-yl urea derivative AT9283 has been identified as a multitargeted kinase inhibitor with potent activity against Aurora kinases, which are key regulators of mitosis and are often overexpressed in cancer acs.org.
ERK Inhibition: Researchers have discovered 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)ureas as potent and selective inhibitors of Extracellular Signal-Regulated Kinase (ERK), a downstream target in the MAPK pathway, which is frequently activated in human cancers nih.gov.
The following table summarizes the kinase inhibitory activities of some pyridine-urea analogues.
| Compound Class | Target Kinase | Reported Activity (IC50) |
| Pyridine-ureas | VEGFR-2 | Micromolar range mdpi.com |
| Pyridin-3-yl pyrimidines | Bcr-Abl | Potent inhibition jocpr.comnih.gov |
| Pyridin-2-yl ureas | ASK1 | Nanomolar range mdpi.com |
| Pyrazol-4-yl ureas | Aurora A/B | ~3 nM (for AT9283) acs.org |
| 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)ureas | ERK | Potent inhibition nih.gov |
In addition to enzyme inhibition, urea derivatives have been investigated for their ability to modulate the activity of various cell surface receptors. This can include acting as either agonists or antagonists, thereby influencing downstream signaling pathways.
Furthermore, other urea derivatives have been shown to act as anion receptors, forming stable complexes with various anions through hydrogen bonding nih.gov. This property could be relevant for modulating the function of anion-binding receptors or channels. Studies on 1-arylimiazolin-2-yl-3-arylalkylurea derivatives have also demonstrated modulatory activity on opioid MOP receptors.
Anti-proliferative Effects
The anti-proliferative potential of pyridyl urea derivatives has been a subject of scientific inquiry. Studies have shown that certain synthetic analogs of cytokinins, which include aryl carbamates and pyridyl urea derivatives, exhibit anti-proliferative activity against various human cancer cell lines. For instance, in a study involving MDA-MB-231 (breast cancer), A-375 (melanoma), and U-87 MG (glioblastoma) cell lines, pyridyl urea derivatives demonstrated low to moderate anti-proliferative effects. nih.gov
Specifically, one of the more active pyridyl urea compounds, designated as Ic, showed a reduction in cell viability. nih.gov While aryl carbamates with an oxamate moiety were found to be more potent, the pyridyl urea derivatives displayed a degree of selective anti-proliferative action against the tested cancer cell lines. nih.gov It is important to note that while these findings are for the broader class of pyridyl ureas, they suggest a potential area of investigation for Urea, (3-pyridinylmethyl)- itself.
Another compound, PNU-74654, identified as a Wnt/β-catenin inhibitor, has shown anti-proliferative effects in breast cancer cells. nih.gov It suppressed cell growth with an IC₅₀ of 122 ± 0.4 μmol/L and enhanced the anti-proliferative activity of 5-FU. nih.gov This compound was also found to cause tumor shrinkage in a 3D cell culture model and reduce the migration of MCF-7 cells. nih.gov However, it is crucial to distinguish PNU-74654 from Urea, (3-pyridinylmethyl)-, as they are distinct chemical entities.
| Compound/Class | Cell Lines Tested | Observed Effects | Reference |
|---|---|---|---|
| Pyridyl Urea Derivatives | MDA-MB-231, A-375, U-87 MG | Low to moderate anti-proliferative activity. | nih.gov |
| PNU-74654 | Breast cancer cells (e.g., MCF-7) | Suppressed cell growth (IC₅₀ of 122 ± 0.4 μmol/L), synergistically enhanced 5-FU activity, caused tumor shrinkage, and reduced cell migration. | nih.gov |
Rodenticidal Activity (e.g., Pyriminil/Vacor)
Urea, (3-pyridinylmethyl)- was commercially available as a rodenticide under the trade names Pyriminil and Vacor. wikipedia.org Its efficacy as a single-dose, acute rodenticide was well-documented. nih.gov However, due to a high number of severe human poisonings, its commercial distribution was voluntarily suspended in the United States in 1979. wikipedia.orgresearchgate.net
The rodenticidal action of Pyriminil is attributed to its potent and selective toxicity towards pancreatic beta cells, which are responsible for producing insulin. toxandhound.comnih.gov Ingestion by rodents, and tragically in cases of human poisoning, leads to the destruction of these cells, resulting in insulin-dependent diabetes mellitus. researchgate.nettoxandhound.comnih.gov The compound was so effective at inducing this condition that it has been used in laboratory settings to create animal models of type 1 diabetes. toxandhound.com The toxicity profile also includes neurotoxicity, which contributes to its lethal effect in rodents. researchgate.net
| Common Name | Chemical Name | Primary Target Organ | Resulting Condition | Status | Reference |
|---|---|---|---|---|---|
| Pyriminil, Vacor | Urea, (3-pyridinylmethyl)- | Pancreatic beta cells | Insulin-dependent diabetes mellitus, neurotoxicity | Voluntarily suspended from U.S. market in 1979 | wikipedia.orgresearchgate.net |
Insecticidal Activity
While the broader class of urea-based compounds includes many with insecticidal properties, such as benzoylureas which act as insect growth regulators by inhibiting chitin (B13524) synthesis, there is a lack of specific data on the insecticidal activity of Urea, (3-pyridinylmethyl)-. researchgate.netjeb.co.in Phenylurea compounds are primarily recognized for their use as herbicides. researchgate.net
Research into imidacloprid (B1192907), a prominent neonicotinoid insecticide, has led to the development of analogues. One such analogue, 1-(3-pyridylmethyl)-2-nitroimino-imidazolidine, which shares the 3-pyridinylmethyl group, has been studied for its insecticidal activity. researchgate.net This suggests that the 3-pyridinylmethyl moiety can be a component of insecticidally active molecules. However, this does not directly confirm the insecticidal properties of Urea, (3-pyridinylmethyl)- itself. The general fungicidal and insecticidal activity of urea has been noted in crop protection, though this refers to the simple compound urea and not the more complex derivative that is the subject of this article. herts.ac.uk
Mechanism of Action Investigations
DNA Cross-linking (for Nitrosoureas)
Nitrosoureas, particularly 1-(2-chloroethyl)-1-nitrosoureas, are known for their potent anti-cancer activity, which stems from their ability to induce DNA inter-strand cross-links. nih.gov This process occurs in a two-step reaction. The initial step involves the addition of a chloroethyl group to the O6 position of guanine in the DNA. nih.gov The second, slower step forms an interstrand cross-link through the reaction of the attached chloroethyl group with a nucleophilic site on the opposite DNA strand. nih.gov
Should Urea, (3-pyridinylmethyl)- be modified to a nitrosourea derivative, it is hypothesized that it would follow this same mechanism of action. The formation of these DNA cross-links would interfere with DNA replication and transcription, ultimately leading to cell death. The effectiveness of such a compound would also be influenced by the cell's DNA repair mechanisms, specifically the ability to remove the initial monoadducts before they can form cross-links. nih.govresearchgate.net
Interference with Cell Replication
The anti-proliferative effects observed with related pyridyl urea compounds inherently involve interference with cell replication. For instance, the combination of PNU-74654 with 5-FU was found to enhance the percentage of cells in the S-phase of the cell cycle and significantly increase apoptosis. nih.gov This indicates a direct impact on the cellular machinery responsible for DNA synthesis and cell division.
The mechanism of toxicity for Vacor also points to a profound interference with cellular processes necessary for replication and survival. Its action leads to a rapid depletion of NAD+, a critical coenzyme in numerous cellular functions, including energy metabolism. toxandhound.com This depletion is a consequence of the formation of Vacor adenine dinucleotide (VAD), which disrupts NAD-dependent reactions. toxandhound.com This disruption of cellular energy production would severely hamper a cell's ability to replicate.
Target Identification and Validation
Research into the toxic effects of Pyriminil (Vacor) has led to the identification of specific molecular targets. A primary target is the mitochondrial complex I (NADH:ubiquinone reductase). nih.gov Vacor specifically inhibits the activity of this complex, which is a critical component of the electron transport chain responsible for ATP production. nih.gov This inhibition of mitochondrial respiration is particularly detrimental to high-energy-demand cells like pancreatic islets. nih.gov
More recent research has identified another key target: the NADase SARM1 (Sterile alpha and TIR motif-containing protein 1). wikipedia.org The neurodegeneration associated with Vacor is caused by its metabolic conversion to Vacor-mononucleotide (VMN), which then potently activates SARM1. wikipedia.org SARM1 activation leads to a rapid depletion of cellular NAD+, triggering a cascade of events that result in cell death, particularly in neurons. cam.ac.uk
For the anti-proliferative effects of the related compound PNU-74654, the target has been identified as the Wnt/β-catenin pathway, which is often dysregulated in cancers like breast cancer. nih.gov
| Compound Name | Identified Target | Effect of Target Interaction | Reference |
|---|---|---|---|
| Pyriminil/Vacor | Mitochondrial complex I | Inhibition of NADH:ubiquinone reductase activity, leading to impaired cellular respiration. | nih.gov |
| Pyriminil/Vacor | SARM1 | Activation by the metabolite VMN, leading to rapid NAD+ depletion and neurodegeneration. | wikipedia.org |
| PNU-74654 (related compound) | Wnt/β-catenin pathway | Inhibition of the pathway, leading to anti-proliferative effects in cancer cells. | nih.gov |
Compound Names Mentioned
| Compound Name |
|---|
| Urea, (3-pyridinylmethyl)- |
| Pyriminil |
| Vacor |
| PNU-74654 |
| 5-FU (fluorouracil) |
| 1-(2-chloroethyl)-1-nitrosoureas |
| Guanine |
| Vacor adenine dinucleotide (VAD) |
| Vacor-mononucleotide (VMN) |
| Imidacloprid |
| 1-(3-pyridylmethyl)-2-nitroimino-imidazolidine |
Cellular and Molecular Pathways Affected
Comprehensive searches of publicly available scientific literature and databases did not yield specific information regarding the cellular and molecular pathways definitively affected by the chemical compound Urea, (3-pyridinylmethyl)- . While the broader class of pyridinyl urea derivatives has been the subject of various pharmacological investigations, detailed research elucidating the specific molecular targets, signaling cascade interactions, and gene expression modifications for this particular compound is not presently available in the public domain.
General studies on structurally related compounds, such as pyridin-2-yl urea derivatives, have indicated potential interactions with specific cellular signaling pathways. For instance, certain molecules within this class have been identified as inhibitors of Apoptosis signal-regulating kinase 1 (ASK1), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade. However, it is crucial to emphasize that these findings pertain to analogous compounds and cannot be directly extrapolated to Urea, (3-pyridinylmethyl)- . The precise substitution pattern on the pyridine ring and the urea moiety plays a critical role in determining the specific biological activity and molecular targets of a compound.
Similarly, investigations into other pyridine-urea scaffolds have explored their potential as anticancer agents, with some derivatives exhibiting anti-proliferative effects against cancer cell lines. The proposed mechanisms of action for these related compounds often involve the inhibition of protein kinases that are crucial for tumor growth and survival. Again, in the absence of direct experimental evidence, it remains unknown whether Urea, (3-pyridinylmethyl)- shares these or any other biological activities.
Preclinical and Clinical Research Findings
In Vitro Studies and Assays
No direct in vitro studies or assays have been published specifically for Urea (B33335), (3-pyridinylmethyl)- . However, research on other pyridine-urea derivatives has demonstrated potential anticancer activities.
A study on a series of novel pyridine-urea derivatives revealed their growth inhibitory activity against the MCF-7 breast cancer cell line. Several of these compounds exhibited potent anti-proliferative effects, with some showing greater activity than the reference drug doxorubicin. nih.gov For instance, two compounds in this series were identified as particularly active, with IC50 values of 0.22 µM and 1.88 µM after 48 hours of treatment, respectively. nih.gov Further evaluation of selected pyridine-ureas against a panel of 58 cancer cell lines by the US-NCI protocol showed that some derivatives had broad-spectrum anti-proliferative activity. nih.gov
Another study focused on 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives and their in vitro antiproliferative activity against the NCI-60 human cancer cell line panel. nih.govnih.gov Compounds with a 4-hydroxymethylpiperidine moiety demonstrated broad-spectrum antiproliferative activity. nih.govnih.gov Two compounds from this series, 5a and 5d, were found to be particularly potent, showing significant efficacy and, in some cases, superior potency compared to paclitaxel and gefitinib in various cancer cell lines, especially renal and melanoma cell lines. nih.gov
These findings suggest that the pyridine-urea scaffold is a promising area for the development of new anticancer agents. The biological activity of these derivatives is influenced by the nature and position of substituents on the pyridine (B92270) and phenyl rings. nih.govnih.gov
Table 1: In Vitro Anticancer Activity of Selected Pyridine-Urea Derivatives (Not Urea, (3-pyridinylmethyl)-)
| Compound/Derivative Class | Cell Line | Activity Metric (e.g., IC50) | Key Findings |
| Pyridine-ureas (general series) | MCF-7 (Breast Cancer) | IC50 = 0.22 µM and 1.88 µM (for two lead compounds after 48h) | Potent anti-proliferative activity, some exceeding doxorubicin. nih.gov |
| 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives | NCI-60 Panel | Broad-spectrum antiproliferative activity | Compounds with a 4-hydroxymethylpiperidine moiety were particularly active. nih.govnih.gov |
| Pyridine-ureas (selected compounds) | Various (NCI-60 Panel) | Mean inhibition of 43% and 49% for two compounds | Broad anti-proliferative activity against all tested cancer cell subpanels. nih.gov |
This table presents data on related pyridine-urea compounds to illustrate the potential activities of this chemical class. No direct data for Urea, (3-pyridinylmethyl)- is available.
In Vivo Animal Models and Efficacy Studies
There is no published research on the use of in vivo animal models to evaluate the efficacy of Urea, (3-pyridinylmethyl)- . Studies on related pyridine-urea derivatives with demonstrated in vitro anticancer activity have not yet progressed to publicly available in vivo animal model testing.
Toxicological Profiles and Side Effects
No toxicological studies have been conducted on Urea, (3-pyridinylmethyl)- . The toxicological profile and potential side effects of this specific compound are therefore unknown. General toxicological information on the parent molecule, pyridine, indicates that it can have effects on the liver and nervous system at high doses. nih.govcdc.gov However, it is not possible to extrapolate this data directly to Urea, (3-pyridinylmethyl)- without specific testing.
Clinical Trials and Therapeutic Potential (if applicable)
There are no registered or published clinical trials for Urea, (3-pyridinylmethyl)- . Consequently, its therapeutic potential in humans has not been evaluated. The preclinical data necessary to support an application for clinical trials is not currently available in the public domain.
Environmental and Agricultural Research Applications
Role as Pesticides and Agrochemicals
The molecular structure of (3-pyridinylmethyl) urea (B33335) derivatives makes them biologically active compounds. Research has demonstrated that by substituting different functional groups onto the core structure, a range of pesticidal activities can be achieved. Specifically, a class of compounds known as 1-(3-pyridylmethyl)-3-(4'-substituted-phenyl or -naphthyl)-ureas have been shown to possess broad biological activities, including herbicidal, fungicidal, insecticidal, and rodenticidal properties. google.com
Certain derivatives of (3-pyridinylmethyl) urea are recognized for their herbicidal capabilities. google.com While the parent compound itself is not a primary herbicide, modifications to the structure, particularly the addition of substituted phenyl or naphthyl groups, can impart herbicidal activity. google.com This aligns with the broader class of urea-based herbicides, which typically function by inhibiting photosynthesis in target weed species. orst.eduwikipedia.org For example, Thidiazuron, a related phenyl urea derivative, can act as a herbicide by stopping plant growth when administered at an appropriate dose and time. wikipedia.org
The same class of 1-(3-pyridylmethyl)-3-aryl ureas that exhibits other pesticidal traits has also been identified as having fungicidal properties. google.com This activity is noted to be particularly effective against phytopathogenic fungi, which are fungi that cause diseases in plants. google.com
Research has confirmed the insecticidal potential of pyridinylmethyl urea compounds. google.com A study into 3-aminopyridyl ureas, which are structurally related to (3-pyridinylmethyl) urea, led to the discovery of a novel class of ureas with potent activity against the green peach aphid (Myzus persicae). nih.gov While these compounds showed consistent efficacy against M. persicae, they were largely inactive against another significant pest, the sweetpotato whitefly (Bemisia tabaci). nih.gov The mode of action for many urea-based insecticides involves the inhibition of chitin (B13524) synthesis, a crucial component of the insect exoskeleton. jeb.co.in
A significant application of (3-pyridinylmethyl) urea derivatives is in rodent control. Specific compounds within the 1-(3-pyridylmethyl)-3-(4'-substituted-phenyl or -naphthyl) urea family are highly toxic to a wide variety of pest rodents, often requiring only a single dose to be lethal. google.com A key advantage highlighted in research is that while these compounds are potent against rodents, some are relatively safer for other species that might inadvertently ingest them. google.com
One prominent example is the compound 1-(3-Pyridylmethyl)-3-(4-nitrophenyl)urea, known as Pyriminil (also marketed as Vacor). haz-map.com This compound was used as a rodenticide and was noted for its effectiveness against rodents that had developed resistance to anticoagulant poisons. haz-map.com Rodents willingly consume baits containing these compounds in lethal amounts. google.com
| Compound Name | Chemical Formula | Reference |
|---|---|---|
| 1-(3-Pyridylmethyl)-3-(4-nitrophenyl)urea (Pyriminil) | C13H12N4O3 | haz-map.com |
| 1-(3-Pyridylmethyl)-3-(4-cyanophenyl)urea | C14H12N4O | google.com |
| 1-(3-Pyridylmethyl)-3-(4-trifluoromethylphenyl)urea | C14H12F3N3O | google.com |
Environmental Fate and Degradation
The environmental fate of (3-pyridinylmethyl) urea is influenced by factors common to other urea-based agrochemicals, including its interaction with soil components and its degradation pathways. Urea itself is known to biodegrade rapidly in soil into ammonia (B1221849) and carbon dioxide. nih.gov The degradation of more complex phenylurea herbicides can result in various photoproducts and metabolites, which may have their own toxicity profiles. nih.gov
The mobility and bioavailability of (3-pyridinylmethyl) urea derivatives in the environment are heavily dependent on their sorption (adhesion) and desorption (release) characteristics in soil. This behavior is typically quantified using the Freundlich isotherm, which uses the constants Kf (indicating sorption capacity) and n (indicating sorption intensity). scielo.org.za
Research on imidacloprid-urea, a metabolite of the insecticide imidacloprid (B1192907) and a pyridinylmethyl urea derivative, provides insight into the soil-binding behavior of this class of compounds. Studies using the batch equilibration technique determined the sorption and desorption properties in various soil types. The results showed that imidacloprid-urea had lower sorption to soil compared to its parent compound and other related metabolites. acs.org The sorption coefficient (Kf) is often normalized to the organic carbon content of the soil (Kf-oc), as organic matter is a key factor in pesticide adsorption. scielo.org.zanih.gov
The data indicates that imidacloprid-urea has a relatively low affinity for soil particles, suggesting it could be more mobile in the soil environment compared to more strongly sorbing compounds. acs.org
| Compound | Soil Type | Freundlich Sorption Coefficient (Kf) | Organic Carbon Normalized Coefficient (Kf-oc) | Reference |
|---|---|---|---|---|
| Imidacloprid-Urea | Webster (Clay Loam) | 0.54 | 216 | acs.org |
| Estherville (Sandy Loam) | 0.20 | 190 | acs.org | |
| Cecil (Sandy Loam) | 0.20 | 199 | acs.org |
Photodegradation in Water
The environmental fate of urea-based compounds, such as Urea, (3-pyridinylmethyl)-, in aquatic systems is influenced by photodegradation, the process of breakdown by light. Research on analogous urea-type herbicides indicates that their degradation in water when exposed to UV light often follows first-order degradation kinetics. researchgate.net The rate and extent of this process are not constant but are influenced by several environmental factors.
Key factors affecting the photodegradation of urea compounds in water include the specific properties of the water, the wavelength of the light, and the energy input. researchgate.net For instance, studies on the herbicide diuron, a phenylurea compound, showed that its photodegradation was slightly faster in demineralized water compared to pond water, suggesting that dissolved and suspended components in natural waters can affect the process. researchgate.net The presence of photosensitizing substances can also play a role. For example, the degradation of the urea herbicide methabenzthiazuron (B33166) was found to be fastest in the presence of benzophenone (B1666685), a known photosensitizer. Conversely, the presence of humic acid, a natural organic matter component in many surface waters, can have a moderate inhibitory effect on photodegradation. researchgate.net
Table 1: Factors Influencing Photodegradation of Urea-Type Herbicides in Water
| Factor | Influence on Photodegradation Rate | Reference |
| Light Wavelength & Energy | Higher energy (e.g., 254 nm UV) can lead to faster degradation compared to natural sunlight. | researchgate.net |
| Water Matrix | Degradation can be faster in pure water compared to natural waters (e.g., pond water) containing organic matter. | researchgate.net |
| Photosensitizers | Presence of substances like benzophenone can accelerate degradation. | researchgate.net |
| Natural Organic Matter | Substances like humic acids can inhibit the rate of photodegradation. | researchgate.net |
Hydrolysis in Aqueous Solutions
Hydrolysis is a critical chemical degradation pathway for urea compounds in aqueous environments. The process involves the cleavage of the urea bond by reaction with water. The rate of hydrolysis for urea-based compounds is significantly affected by the chemical conditions of the solution, particularly pH and temperature. nih.govresearchgate.net
For phenylurea compounds, which share the urea core structure with Urea, (3-pyridinylmethyl)-, hydrolysis rates are found to be dependent on pH. researchgate.net Generally, the hydrolysis of urea and its derivatives is slow under neutral conditions but can be accelerated under acidic or basic conditions. researchgate.netnih.gov Temperature is another critical factor, with higher temperatures generally increasing the rate of the hydrolysis reaction. nih.govresearchgate.net The presence of certain buffers in the solution can also act as catalysts, further influencing the reaction speed. researchgate.net For instance, bifunctional acid-base buffers have been shown to be very efficient catalysts for the hydrolysis of phenylureas. researchgate.net
Table 2: Key Influences on the Hydrolysis of Urea Compounds in Aqueous Solutions
| Influencing Factor | Effect on Hydrolysis Rate | Reference |
| pH | Rate is typically lowest at neutral pH and increases under acidic or basic conditions. | researchgate.net |
| Temperature | Higher temperatures generally accelerate the rate of hydrolysis. | nih.govresearchgate.net |
| Buffers | Certain buffer systems (e.g., bicarbonate, phosphate) can catalyze the reaction. | researchgate.net |
Metabolite Identification and Persistence in Environment
The environmental persistence of Urea, (3-pyridinylmethyl)- is determined by its susceptibility to biotic and abiotic degradation processes, which transform the parent compound into various metabolites. Fungal degradation represents a significant pathway for the breakdown of related phenylurea herbicides in soil. nih.gov
**Table 3: Fungal Metabolites of Phenylurea Herbicides by *Mortierella sp.***
| Parent Compound | Major Degradation Pathways | Key Metabolites | Reference |
| Linuron | Successive N-dealkylation | Dealkylated intermediates, 3,4-dichloroaniline | nih.gov |
| Isoproturon | Successive N-demethylation, Hydroxylation | Demethylated and hydroxylated intermediates | nih.gov |
| Chlorotoluron | Successive N-demethylation, Hydroxylation | Demethylated and hydroxylated intermediates | nih.gov |
| Diuron | Successive N-demethylation | Demethylated intermediates | nih.gov |
Impact on Soil Microbiome and Ecosystems
Effects on Ammonia-Oxidizing Bacteria (AOB) and Archaea (AOA)
Urea-based compounds, when introduced to soil, can significantly influence the communities of ammonia-oxidizing microorganisms, which are critical for the first step of nitrification. Research indicates that ammonia-oxidizing bacteria (AOB) and ammonia-oxidizing archaea (AOA) respond differently to urea application. Studies have shown that short-term urea addition can significantly increase the abundance of AOB, while the abundance of AOA remains largely unchanged. researchgate.net This suggests that AOB may be more competitive or responsive in urea-rich environments.
Further research supports this differential response, indicating that some AOB species may preferentially utilize urea as a nitrogen source over ammonia. nih.govrsc.org Some studies suggest that AOB can directly incorporate and hydrolyze urea for nitrification, whereas AOA may not possess this capability and must rely on the ammonia produced from urea hydrolysis. rsc.org In soils treated with urea and organic amendments, AOB have been found to contribute more to nitrification than AOA. nih.gov This shift in dominance from AOA to AOB following urea application can alter the dynamics of soil nitrification. researchgate.net
Table 4: Differential Response of AOA and AOB to Urea Application
| Microbial Group | Response to Urea Addition | Potential Mechanism | Reference |
| Ammonia-Oxidizing Bacteria (AOB) | Increased abundance and activity. | May favor urea utilization; can directly incorporate and hydrolyze urea. | researchgate.netnih.govrsc.org |
| Ammonia-Oxidizing Archaea (AOA) | Abundance often remains unchanged. | Do not appear to directly incorporate urea; rely on ammonia from hydrolysis. | researchgate.netrsc.org |
Influence on Fungal Populations
The application of nitrogen fertilizers, including urea-based compounds, can have a notable impact on soil fungal communities. Long-term fertilization leading to an excess of ammonium-nitrogen, a product of urea hydrolysis, has been linked to a reduction in fungal diversity. nih.gov Fungi play essential roles in soil health, including organic matter decomposition, nutrient cycling, and forming symbiotic relationships with plants. frontiersin.orgnih.gov Therefore, alterations to fungal populations can have cascading effects on ecosystem functions.
Long-term Effects of Urea Fertilizers
Chronic use of such fertilizers can also disrupt natural nutrient cycles and alter the balance of microbial communities. yessun.com An over-reliance on synthetic nitrogen inputs can lead to a decline in soil organic matter and reduce the diversity of beneficial soil organisms. nih.govzentide.co These changes can degrade the soil structure, making it more compacted and less able to retain water. zentide.co Ultimately, the imbalanced and excessive use of urea-based fertilizers can diminish soil health, which is defined by its capacity to function as a vital living system, potentially compromising long-term agricultural sustainability. mdpi.com
Analytical Methodologies for Detection and Quantification
Spectroscopic Techniques
Spectroscopic methods are invaluable for the structural elucidation and identification of Urea (B33335), (3-pyridinylmethyl)-. These techniques rely on the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of Urea, (3-pyridinylmethyl)- by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, the protons of the Urea, (3-pyridinylmethyl)- molecule would exhibit characteristic chemical shifts. The protons on the pyridine (B92270) ring would appear in the aromatic region, while the methylene (B1212753) (-CH₂-) protons and the amine (-NH₂ and -NH-) protons would have distinct signals in the upfield region.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. nih.gov The carbonyl carbon of the urea group is typically found significantly downfield. The carbons of the pyridine ring and the methylene bridge also show characteristic chemical shifts that aid in confirming the compound's identity. nih.gov
| Spectrum Type | Atom | Predicted Chemical Shift (δ) ppm |
|---|---|---|
| ¹H NMR | Pyridine Ring Protons | ~7.3-8.5 |
| Methylene Protons (-CH₂-) | ~4.3 | |
| Urea Protons (-NH-) | ~6.3 | |
| Urea Protons (-NH₂) | ~5.5 | |
| ¹³C NMR | Carbonyl Carbon (C=O) | ~159 |
| Pyridine Ring Carbons | ~124-150 | |
| Methylene Carbon (-CH₂-) | ~42 |
Infrared (IR) spectroscopy is used to identify the functional groups present in Urea, (3-pyridinylmethyl)- by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of its chemical bonds. rsc.org
The IR spectrum of this compound is characterized by several key absorption bands:
N-H Stretching: The N-H bonds of the primary and secondary amine groups in the urea moiety give rise to distinct stretching vibrations, typically appearing as broad bands in the region of 3200-3600 cm⁻¹. docbrown.info
C=O Stretching: A strong, sharp absorption peak corresponding to the carbonyl (C=O) group of the urea is a prominent feature, usually observed around 1700 cm⁻¹. docbrown.info
N-H Bending and C-N Stretching: Vibrations associated with N-H bending and C-N stretching are found in the fingerprint region (below 1500 cm⁻¹), providing further structural confirmation. docbrown.info
Aromatic C-H and C=C Stretching: The pyridine ring contributes to absorptions in the aromatic C-H stretching region (around 3000-3100 cm⁻¹) and C=C stretching region (around 1400-1600 cm⁻¹).
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3434 | N-H Stretch | Amine (-NH₂) |
| ~3330 | N-H Stretch | Amide (-NH-) |
| ~1650 | C=O Stretch (Amide I) | Urea (C=O) |
| ~1560 | N-H Bend (Amide II) | Amide (-NH-) |
| ~1425 | C-N Stretch | Pyridine Ring |
Chromatographic Techniques
Chromatography is a fundamental analytical method for separating, identifying, and quantifying the components of a mixture. For Urea, (3-pyridinylmethyl)-, both high-performance liquid chromatography and gas chromatography can be adapted for analysis.
High-Performance Liquid Chromatography (HPLC) is a highly specific and widely used method for the analysis of urea derivatives. mtc-usa.comsemanticscholar.org A reverse-phase (RP) HPLC method is suitable for Urea, (3-pyridinylmethyl)-. sielc.comsielc.com In this approach, a nonpolar stationary phase is used with a polar mobile phase. The compound is separated based on its hydrophobicity, and its retention time is a key identifying characteristic.
The method can be scaled for preparative separation to isolate impurities or for pharmacokinetic studies. sielc.com For applications requiring mass spectrometry (MS) detection, volatile buffers like formic acid are used in the mobile phase instead of non-volatile acids like phosphoric acid. sielc.comsielc.com
| Parameter | Condition |
|---|---|
| Column | Newcrom R1 or C18 (Reverse-Phase) |
| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid or Formic Acid |
| Detection | UV-Vis Detector |
| Application | Quantification, Impurity Profiling, Pharmacokinetics |
Direct analysis of urea compounds by Gas Chromatography (GC) can be challenging due to their low volatility and thermal instability. newpaltz.k12.ny.us Phenylurea herbicides, for example, are known to degrade at the high temperatures required for GC analysis. newpaltz.k12.ny.us Therefore, derivatization is typically necessary to convert Urea, (3-pyridinylmethyl)- into a more volatile and thermally stable analogue suitable for GC separation.
A common approach involves a derivatization reaction, for instance with trifluoroacetamide (B147638) (MTBSTFA), to block the polar N-H groups. google.com The resulting derivative can then be analyzed by GC, often coupled with a Mass Spectrometer (GC-MS) for definitive identification based on its mass spectrum and fragmentation pattern. google.comgoogle.com The selection of characteristic ions allows for highly sensitive and selective quantification using techniques like selective reaction monitoring (SRM). google.com
| Parameter | Description |
|---|---|
| Pre-analysis Step | Derivatization (e.g., with MTBSTFA) is required to increase volatility and thermal stability. |
| Separation | Capillary GC column (e.g., DB-5ms). |
| Detection | Mass Spectrometry (MS) for identification and quantification. |
| Quantification Ions | Specific fragment ions of the derivatized compound are monitored for selective detection. |
Spectro-Colorimetric Methods
Spectro-colorimetric methods offer a simpler and often more rapid means of quantifying urea compounds, although they may be less specific than chromatographic techniques. These methods are based on a chemical reaction that produces a colored product, the absorbance of which is proportional to the concentration of the analyte.
A widely used method for urea determination involves its reaction with diacetyl monoxime in a strong acid medium. protocols.ionih.govplos.org This reaction, often enhanced with additives like thiosemicarbazide (B42300) and ferric ions, produces a stable pink-colored chromophore. nih.govplos.org The intensity of the color is measured with a spectrophotometer at its wavelength of maximum absorbance (λmax), typically around 520 nm. protocols.ioplos.org Another direct method involves the reaction with p-dimethylaminobenzaldehyde in an acidic solvent, which produces a color that can be measured spectrophotometrically. google.com Since these reactions target the urea moiety, they are applicable for the quantification of Urea, (3-pyridinylmethyl)-.
| Method | Reagents | Principle | λmax |
|---|---|---|---|
| Diacetyl Monoxime Method | Diacetyl monoxime, Thiosemicarbazide, Ferric Chloride, Strong Acid (e.g., H₂SO₄, H₃PO₄) | Condensation reaction with the urea group to form a stable, pink-colored complex. plos.org | ~520 nm plos.org |
| p-Dimethylaminobenzaldehyde (DMAB) Method | p-Dimethylaminobenzaldehyde, Acidic aprotic solvent (e.g., dimethylformamide) | Reaction with the urea group to form a colored product. google.com | ~450 nm google.com |
Enzymatic Assays (e.g., Urease-based)
Enzymatic assays offer a highly specific and sensitive approach for the detection and quantification of certain compounds. For ureas, the most prominent enzymatic assay utilizes urease, a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea into ammonia (B1221849) and carbon dioxide. wikipedia.orgnih.gov The reaction proceeds as follows:
(NH₂)₂CO + H₂O → 2NH₃ + CO₂
The amount of urea present in a sample can then be determined by measuring the rate of production of either ammonia or carbon dioxide. wikipedia.org Several methods are employed to quantify the ammonia produced, including colorimetric assays (such as the Berthelot reaction), ion-selective electrodes, or coupled enzyme systems where the ammonia is used in a subsequent reaction that can be monitored spectrophotometrically. nih.gov
The applicability of a urease-based assay for the specific quantification of "Urea, (3-pyridinylmethyl)-" is contingent upon the substrate specificity of the urease enzyme. While urease is highly specific for urea, research has shown that it can also hydrolyze some N-substituted ureas, albeit typically at significantly lower rates. cdnsciencepub.comcdnsciencepub.com For instance, simple alkyl-substituted ureas like methylurea (B154334) and ethylurea (B42620) have been identified as substrates for urease. cdnsciencepub.com
However, the rate of enzymatic hydrolysis is greatly influenced by the nature of the substituent on the urea molecule. As the size and complexity of the substituent group increase, the catalytic efficiency of urease tends to decrease. cdnsciencepub.com For bulkier or more structurally complex substituents, the compound may not be a substrate at all and can instead act as a competitive inhibitor of the enzyme. jst.go.jpnih.gov
There is no specific literature detailing the enzymatic hydrolysis of "Urea, (3-pyridinylmethyl)-" by urease. Given the presence of the relatively large 3-pyridinylmethyl group, it is plausible that this compound is a poor substrate for urease, potentially exhibiting a very low rate of hydrolysis that would make direct quantification via a standard urease assay challenging. It is also possible that it could act as an inhibitor of the enzyme, competing with urea for the active site.
To illustrate the effect of substitution on urease activity, the following table presents a comparison of the catalytic efficiencies of urease for urea and other substituted analogs, as reported in the literature.
| Substrate | Relative Maximum Velocity (Vmax) | Reference |
|---|---|---|
| Urea | 100 | cdnsciencepub.com |
| Formamide | 1.45 | cdnsciencepub.com |
| Acetamide | 0.0094 | cdnsciencepub.com |
| N-methylurea | 0.0013 | cdnsciencepub.com |
This table illustrates the significant decrease in the rate of hydrolysis with even small substitutions on the urea molecule. The data for Formamide and Acetamide are included to provide a broader context of substrates with structural similarities to urea.
Due to the likely low to negligible rate of hydrolysis, a direct urease-based enzymatic assay for the quantification of "Urea, (3-pyridinylmethyl)-" is likely not a viable method. Alternative analytical techniques would be required for its accurate detection and quantification.
Patent Landscape and Commercial Development
Analysis of Patent Applications
The patent landscape for "Urea, (3-pyridinylmethyl)-" and its closely related derivatives suggests its primary application lies within the agrochemical and pharmaceutical sectors, often as a key intermediate or a component of a larger active molecule. Direct patent coverage for the specific compound "Urea, (3-pyridinylmethyl)-" is limited, indicating its potential role as a building block in the synthesis of more complex patented molecules.
A notable example is found in a Swiss patent which describes N-Aryl-Urea derivatives. This patent explicitly mentions N-(Phenyl)-N'-(3'-pyridylmethyl)urea, identifying it by the name "Pyrinuron" and classifying it as a substance with herbicidal properties. This indicates a direct application of a closely related structure in agriculture.
Further analysis reveals patents for related compounds where the pyridinylmethyl urea (B33335) moiety is a crucial structural component. For instance, U.S. Patent 4,952,697 discloses a process for preparing 2-nitro-3-aminopyridine, a valuable intermediate in the pharmaceutical and plant protection sectors, by using N,N'-di-(3-pyridyl)-urea. aboundchem.com In this process, N,N'-di-(3-pyridyl)-urea is nitrated and then hydrolyzed to yield the final product. aboundchem.com This highlights the role of pyridyl ureas as critical intermediates in multi-step chemical syntheses.
Broader patents, such as international application WO2020254408A1, cover a wide range of pyridin-3-yl derivatives for use as pharmaceuticals, specifically as LPA1 receptor modulators. While not naming "Urea, (3-pyridinylmethyl)-" directly, the claims encompass structures where a pyridin-3-yl group is linked to various functional groups, a category under which this urea derivative could potentially serve as a precursor or intermediate.
The following table summarizes key patent information related to pyridinylmethyl ureas and their applications.
Interactive Data Table: Selected Patents Related to Pyridinylmethyl Urea Derivatives
| Patent Number | Title | Applicant/Assignee | Summary of Relevance |
|---|---|---|---|
| CH649078A5 | Method for producing N-mono- or disubstituted N-aryl-urea derivatives. | Not specified | Discloses N-(Phenyl)-N'-(3'-pyridylmethyl)urea ("Pyrinuron") as a herbicidal substance. |
| US 4,952,697 | Process for the preparation of 2-nitro-3-aminopyridine | Bayer Aktiengesellschaft | Describes a synthesis process that utilizes the related compound N,N'-di-(3-pyridyl)-urea as a key intermediate. aboundchem.com |
| WO2020254408A1 | Pyridin-3-yl derivatives | Hoffmann-La Roche | Covers a broad class of pyridin-3-yl derivatives for pharmaceutical use, where related urea structures could be relevant intermediates. |
Commercial Availability and Suppliers
"Urea, (3-pyridinylmethyl)-", identified by CAS Number 36226-32-1, is commercially available, primarily positioned as a research chemical or a building block for synthesis. It is not typically sold as a bulk commodity but is offered in smaller quantities for laboratory, research, and development purposes.
The compound is available from various specialized chemical suppliers. These companies cater to research institutions, pharmaceutical companies, and chemical development firms. Suppliers generally provide the compound with a purity of 95% or higher.
Some of the commercial suppliers for this compound include:
Abound Chem chemicalbook.com
ChemicalBook moldb.com
Moldb sigmaaldrich.com
These suppliers explicitly state that the products are intended for laboratory use only and are not for food, drug, or household applications. chemicalbook.com
Historical Development and Market Trends
The specific historical development of "Urea, (3-pyridinylmethyl)-" is not well-documented in public literature. Its history is intrinsically linked to the broader history of its parent compound, urea, and the development of synthetic organic chemistry.
The history of urea itself is a cornerstone of modern chemistry. It was first isolated from urine in 1727 by the Dutch scientist Herman Boerhaave. echemi.com A more widely cited discovery was made by the French chemist Hilaire Rouelle in 1773. moldb.com The most significant milestone occurred in 1828 when German chemist Friedrich Wöhler synthesized urea from inorganic starting materials (ammonium cyanate). chemicalbook.comechemi.comepa.gov This achievement was revolutionary as it was the first time an organic compound was synthesized from inorganic precursors, effectively disproving the theory of vitalism, which held that organic chemicals could only be produced by living organisms. chemicalbook.com The industrial production of urea began in the 1920s, based on a process discovered in 1868 that involved heating ammonium carbamate in a sealed vessel. moldb.com
While the bulk urea market is overwhelmingly dominated by its use as a nitrogen fertilizer in agriculture, "Urea, (3-pyridinylmethyl)-" belongs to the specialty chemicals sector. sigmaaldrich.com The market trends for such derivatives are not tied to agricultural demand but rather to the growth and research intensity in the industrial and pharmaceutical sectors.
The specialty urea market is projected to experience steady growth, with a forecast to reach $2.79 billion by 2030 at a CAGR of 3.2%. This growth is driven by the use of specialty ureas as intermediates and raw materials in the production of resins, adhesives, plastics, and pharmaceuticals. The demand for complex, functionalized molecules in drug discovery and materials science fuels the market for specific building blocks like "Urea, (3-pyridinylmethyl)-". As research into new pharmaceuticals and agrochemicals continues, the demand for novel heterocyclic intermediates, including pyridinylmethyl urea derivatives, is expected to remain robust. Technological advancements in synthesis and the continuous search for new active compounds are key trends shaping the market for such specialty chemicals.
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for preparing Urea, (3-pyridinylmethyl)-, and how can its purity be optimized during synthesis?
- Methodology : The compound can be synthesized via coupling reactions between substituted anilines and pyridine derivatives. For example, the use of carbodiimide coupling agents (e.g., dicyclohexylcarbodiimide) in aprotic solvents like dimethylformamide (DMF) at 60–80°C facilitates urea bond formation . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol improves purity. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to confirm absence of unreacted precursors or side products .
Q. Which spectroscopic techniques are most effective for characterizing Urea, (3-pyridinylmethyl)- and distinguishing it from structurally similar analogs?
- Methodology :
- FT-IR : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .
- NMR : ¹H NMR detects aromatic protons (δ 7.0–8.5 ppm for pyridine and nitrophenyl groups) and urea NH signals (δ 5.5–6.5 ppm). ¹³C NMR identifies carbonyl carbons (~155–160 ppm) .
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺) and fragments to differentiate analogs .
Q. How can researchers mitigate challenges in solubility during biological assays involving Urea, (3-pyridinylmethyl)-?
- Methodology : Use co-solvents like DMSO (≤5% v/v) or surfactants (e.g., Tween-80) to enhance aqueous solubility. For in vitro studies, pre-dissolve in DMSO and dilute in buffered saline (pH 7.4). For electrophoresis, incorporate urea (3–8 M) into gel matrices to prevent protein aggregation .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported toxicological data for Urea, (3-pyridinylmethyl)- (e.g., Pyrinuron)?
- Methodology :
- Dose-Response Studies : Conduct in vivo assays (rodent models) across varying doses (0.1–100 mg/kg) to clarify thresholds for diabetes induction vs. acute toxicity .
- Mechanistic Profiling : Use molecular docking to assess binding affinity to pancreatic β-cell receptors (e.g., voltage-gated calcium channels) versus off-target interactions .
- Cross-Validation : Compare results across independent labs using standardized protocols (e.g., OECD Guidelines 423/425) to minimize variability .
Q. How can computational modeling guide the design of Urea, (3-pyridinylmethyl)- derivatives with reduced toxicity while retaining bioactivity?
- Methodology :
- QSAR Modeling : Train models using toxicity data (e.g., LD₅₀, IC₅₀) and structural descriptors (e.g., logP, polar surface area) to predict safer analogs .
- Molecular Dynamics Simulations : Simulate ligand-receptor binding (e.g., mitochondrial complex I) to identify substituents (e.g., replacing nitro groups with electron-withdrawing moieties) that reduce reactive metabolite formation .
Q. What are the limitations of current analytical methods in detecting trace degradation products of Urea, (3-pyridinylmethyl)- in environmental samples?
- Methodology :
- LC-MS/MS : Employ tandem mass spectrometry with MRM (multiple reaction monitoring) to detect sub-ppb levels of degradation byproducts (e.g., nitrophenyl derivatives). Validate with isotopically labeled internal standards .
- Challenges : Matrix effects (e.g., soil or water interference) require solid-phase extraction (SPE) cleanup and method optimization via spiked recovery tests (70–120% recovery threshold) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
